Dan shen spiroketal lactone
Overview
Description
4',6-Dimethylspiro[benzo[g][2]benzofuran-3,2'-oxolane]-1-one is a natural product found in Salvia miltiorrhiza and Salvia glutinosa with data available.
Scientific Research Applications
Novel Chelatofore Functionalized Spiropyran
A study by Bulanov et al. (2009) explores a novel chelatofore functionalized spiropyran in the 2-oxaindane series, specifically 8-formyl-7-hydroxy-3',3'-dimethylspiro[2H-chromene-2,1'(3'H)-2-benzofuran]. This compound forms dimers in the crystalline state through pi-pi stacking and C-H...O interactions. The study highlights its unique bond lengths in comparison to other thermo- and photochromic 2-oxaindane spiropyrans (Bulanov et al., 2009).
Depsidone Synthesis
Sala et al. (1982) investigated the oxidation of 2,2'-dihydroxy-4,4'-dimethoxy-6,6'-dimethylbenzophenone. The process resulted in the formation of 4',6-dimethoxy-4,6'-dimethylspiro[benzofuran-2(3H),1'-cyclohexa-3',5'-diene]-2',3(2H)-dione, a compound related to the one . This research provided insights into the structural characteristics of benzofuran derivatives through spectroscopic properties and X-ray diffraction (Sala et al., 1982).
Photochemistry of β-Diketones
Okada et al. (1970) studied the irradiation of bicyclo[3.1.0]hexane-2,4-diones, leading to the formation of enol lactones. They observed the cleavage of the cyclopropane ring in β-diketones, a characteristic behavior important for understanding the photochemistry of compounds like 4',6-dimethylspiro[benzo[g][2]benzofuran-3,2'-oxolane]-1-one (Okada et al., 1970).
Polymerization Mechanism Investigation
Pan et al. (1987) investigated the polymerization of 4′-methylenespiro[2-benzofuran-2,2′-(1,3-dioxolane)], which is closely related to the compound . Their study provides valuable insights into the polymer structures and kinetics, which could be relevant for understanding the behavior of similar benzofuran derivatives (Pan et al., 1987).
Properties
IUPAC Name |
4',6-dimethylspiro[benzo[g][2]benzofuran-3,2'-oxolane]-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-10-8-17(19-9-10)14-7-6-12-11(2)4-3-5-13(12)15(14)16(18)20-17/h3-7,10H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLNYCCHXAULQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3=C(C4=CC=CC(=C4C=C3)C)C(=O)O2)OC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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